

PFK15: A Technical Guide to its Effect on Fructose-2,6-Bisphosphate Levels

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Compound of Interest		
Compound Name:	Protein kinase inhibitor 15	
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This technical guide provides an in-depth analysis of PFK15, a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). A key regulator of glycolysis, PFKFB3's primary function is the synthesis of fructose-2,6-bisphosphate (F2,6BP), a powerful allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in the glycolytic pathway.[1][2][3][4] This guide will detail the mechanism of action of PFK15, its quantitative effects on F2,6BP levels, and provide comprehensive experimental protocols for researchers investigating this pathway.

Introduction: The PFKFB3-F2,6BP Axis in Metabolism and Disease

Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[4] This metabolic reprogramming is crucial for supporting rapid cell proliferation and survival. The enzyme PFKFB3 is a critical driver of this high glycolytic rate.[2][3] PFKFB3 synthesizes F2,6BP, which allosterically activates PFK-1, thereby increasing the glycolytic flux. [1][2][3] The expression and activity of PFKFB3 are often upregulated in various cancer types, making it an attractive target for therapeutic intervention.[2][5]

PFK15, with the chemical name 1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one, has emerged as a selective inhibitor of PFKFB3.[2][6] By targeting PFKFB3, PFK15 effectively reduces the



intracellular levels of F2,6BP, leading to a decrease in glycolytic activity and subsequent inhibition of cancer cell proliferation and survival.[1][7]

Quantitative Effects of PFK15 on Fructose-2,6-Bisphosphate Levels

PFK15 has been demonstrated to be a potent inhibitor of PFKFB3, with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. This inhibition of PFKFB3 enzymatic activity directly translates to a dose-dependent reduction in intracellular F2,6BP levels in various cancer cell lines.

Cell Line	PFK15 Concentration (μmol/L)	% Reduction in F2,6BP	Reference
MKN45 (Gastric Cancer)	2.5	Dose-dependent reduction observed	[1][2]
5.0	Dose-dependent reduction observed	[1][2]	
10.0	Dose-dependent reduction observed	[1][2]	
AGS (Gastric Cancer)	2.5	Dose-dependent reduction observed	[1][2]
5.0	Dose-dependent reduction observed	[1][2]	
10.0	Dose-dependent reduction observed	[1][2]	_
Jurkat (T-cell Leukemia)	Not specified	Reduction observed	[7]
H522 (Lung Adenocarcinoma)	Not specified	Reduction observed	[7]

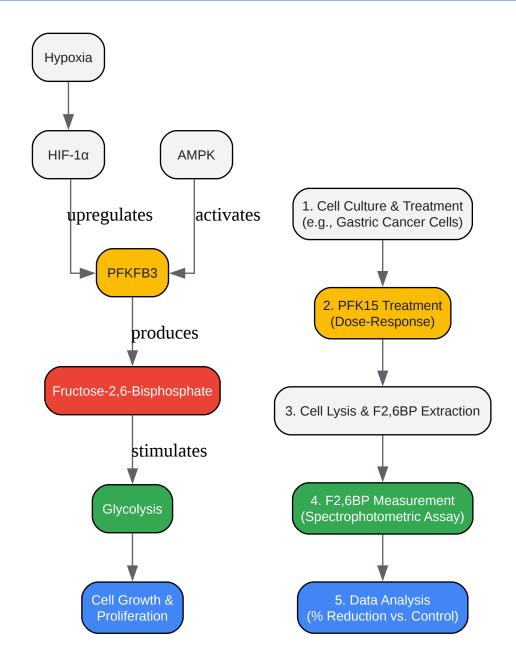


Table 1: Summary of Quantitative Data on the Effect of PFK15 on Fructose-2,6-Bisphosphate (F2,6BP) Levels. This table summarizes the reported effects of PFK15 on F2,6BP levels in different cancer cell lines. The data consistently show a dose-dependent decrease in F2,6BP upon treatment with PFK15.

Signaling Pathways and Mechanism of Action

PFK15 exerts its effects by directly inhibiting the kinase activity of PFKFB3. This inhibition reduces the synthesis of F2,6BP, a key allosteric activator of PFK-1. The decrease in F2,6BP levels leads to reduced PFK-1 activity, thereby throttling the glycolytic pathway. This reduction in glycolysis has downstream consequences, including decreased glucose uptake and ATP production, ultimately leading to cell cycle arrest and apoptosis in cancer cells.





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